N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
Overview
Description
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a synthetic organic compound that has garnered significant interest in various scientific fields Its unique structure, which includes a bromophenyl group, a triazole ring, and a thiadiazole moiety, makes it a subject of study in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves the following steps:
Formation of the triazole ring: This step can be achieved through a Huisgen cycloaddition reaction, where azides react with alkynes under mild conditions, often using copper(I) catalysts.
Introduction of the thiadiazole moiety: This involves the formation of a thiadiazole ring by reacting appropriate hydrazine derivatives with carbon disulfide in the presence of catalytic amounts of hydrochloric acid.
Bromination: The addition of a bromophenyl group usually requires bromination of the benzene ring using bromine or N-bromosuccinimide (NBS) as a brominating agent.
Amidation: The final step involves the condensation reaction between the carboxylic acid derivative and the amine group to form the benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis methods. This approach ensures more efficient and controlled reaction conditions, leading to higher yields and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methyl group attached to the triazole ring can be oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the bromophenyl group into a phenyl group, removing the bromine atom.
Substitution: The compound is capable of undergoing various substitution reactions, such as nucleophilic substitution at the bromine site, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium can be used.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or using sodium borohydride (NaBH4) in the presence of ethanol.
Substitution: Nucleophiles such as primary amines or thiols can react under basic conditions, using solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation Products: Carboxylic acids derived from the oxidation of the methyl group.
Reduction Products: De-brominated phenyl derivatives.
Substitution Products: Compounds where the bromine atom is replaced by nucleophiles.
Scientific Research Applications
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide has found applications in multiple research areas:
Chemistry: The compound serves as a precursor for synthesizing complex molecules, exploring new synthetic pathways, and studying reaction mechanisms.
Biology: Its potential as a bioactive molecule makes it a candidate for studying enzyme inhibition, protein binding, and cellular pathways.
Medicine: Due to its structural complexity, it is explored for potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound's stability and reactivity make it useful in material science, including the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, blocking substrate access, and altering catalytic activity.
Protein Binding: The compound may interact with proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions, affecting protein function and signaling pathways.
Cellular Pathways: It can influence cellular pathways by modulating gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
Uniqueness
The presence of the bromophenyl group in N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide differentiates it from similar compounds, potentially altering its reactivity, bioactivity, and physical properties. This unique structure allows for specific interactions with biological targets and distinct chemical behavior, making it a compound of significant interest for further research and application.
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Properties
IUPAC Name |
N-[3-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6OS/c1-11-4-3-5-13(10-11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)15-8-6-14(20)7-9-15/h3-10H,1-2H3,(H,21,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIDKGMGHFAUCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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